molecular formula C4H6N4NaO3S2 B073424 Acetazolamide sodium CAS No. 1424-27-7

Acetazolamide sodium

Katalognummer: B073424
CAS-Nummer: 1424-27-7
Molekulargewicht: 245.2 g/mol
InChI-Schlüssel: LLRSVYADPZJNGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetazolamide sodium is a potent carbonic anhydrase (CA) inhibitor that primarily targets the proximal renal tubules, reducing bicarbonate, sodium, and chloride reabsorption. This mechanism enhances urinary excretion of these ions (natriuresis and bicarbonaturia), leading to diuresis and metabolic acidosis correction . Clinically, it is used for glaucoma, altitude sickness, heart failure (HF)-associated volume overload, and electrolyte imbalance management . Its ability to modulate tubuloglomerular feedback also reduces glomerular hyperfiltration, making it valuable in conditions like obesity-related kidney dysfunction .

Vorbereitungsmethoden

Lyophilization: Traditional Manufacturing of Acetazolamide Sodium

Process Overview

Lyophilization involves three stages: freezing, primary drying, and secondary drying. In the freezing stage, an this compound solution is cooled below its eutectic temperature (-10°C to -50°C) to solidify water . During primary drying, vacuum pressure (50–100 μbar) is applied to sublimate ice, requiring significant heat input (20–40°C shelf temperature) to offset latent heat losses . Secondary drying removes residual bound water (10–35% of total moisture) by further reducing pressure (<50 μbar) and gently raising temperatures (25–40°C) .

Limitations of Lyophilization

The process demands specialized equipment, prolonged cycle times (24–72 hours), and high energy consumption due to refrigeration and vacuum systems. Operational costs are 5–10 times higher than spray drying, making scalability challenging for high-volume production . Additionally, crystalline this compound powders may exhibit slower dissolution rates compared to amorphous forms produced via spray drying .

Spray Drying: A Novel Approach for this compound

Solution Preparation

The spray drying method begins with preparing an this compound solution. Acetazolamide free base (triclinic or monoclinic crystal form) is dispersed in water under nitrogen inerting to prevent oxidation . A sodium hydroxide solution (1.60–1.95 molar ratio to acetazolamide) is added to form the sodium salt, achieving a pH of 9.0–10.0 . The solution is filtered aseptically (0.22 μm pore size) and maintained below 30°C to minimize hydrolysis .

Spray Drying Parameters

The solution is atomized into droplets via a two-fluid nozzle and exposed to heated gas (air or nitrogen) at 100–250°C in a co-current or mixed-flow drying chamber . Key parameters include:

ParameterRangeImpact on Product Quality
Inlet gas temperature100–250°CHigher temperatures reduce moisture but risk thermal degradation .
Liquid flow rate392 mL/hLower rates improve droplet drying efficiency .
Gas flow rate42 CMHHigher flow rates enhance particle separation in the cyclone .
Solution concentration5–40 wt% (6–30 wt% optimal)Concentrated solutions yield lower moisture (5.1–7.8%) but may clog nozzles .

Particles are collected via a cyclone separator, with residual fines captured by a wet scrubber. The process completes in seconds, contrasting sharply with lyophilization’s multi-day timeline .

Quality Attributes of Spray-Dried this compound

Physicochemical Properties

Spray-dried powders exhibit amorphous or partially amorphous structures, confirmed by X-ray diffraction (FIG. 5) . Differential scanning calorimetry (DSC) shows decomposition exotherms at 220°C, while thermogravimetric analysis (TGA) indicates 5.1–7.8% residual moisture (Table 1) . Reconstituted solutions meet USP pH specifications (9.31–9.33) and demonstrate rapid dissolution due to the amorphous phase’s higher solubility .

Impurity Profile

Hydrolysis-related impurities (e.g., impurity D) are controlled to <0.11% by maintaining low temperatures during solution preparation and spray drying . Nitrogen inerting further prevents oxidative degradation, ensuring compliance with USP monographs .

Comparative Analysis: Spray Drying vs. Lyophilization

Economic and Operational Efficiency

Spray drying reduces energy consumption by 50% and operational costs by 80–90% compared to lyophilization . The elimination of freezing and vacuum systems simplifies infrastructure, enabling continuous production.

Product Performance

While lyophilized powders are crystalline, spray-dried amorphous powders offer faster reconstitution times (<1 minute vs. 2–5 minutes) . However, amorphous materials may require stabilization (e.g., via lyoprotectants) to prevent recrystallization during storage .

Industrial Scalability and Regulatory Considerations

Equipment Design

Lab-scale spray dryers (e.g., LabPlant SD-06AG) use co-current or mixed-flow configurations with cyclones and wet scrubbers for particle recovery . Scaling to production requires optimizing nozzle design (e.g., rotary atomizers) and gas-solid separation systems to handle higher throughputs.

Aseptic Processing

Aseptic spray drying demands ISO 5–7 cleanroom conditions, validated sterilization cycles for equipment, and stringent environmental monitoring to meet FDA and EMA guidelines for injectables .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Acetazolamide sodium is approved for several conditions:

Indication Description
Glaucoma Reduces intraocular pressure by decreasing aqueous humor production.
Idiopathic Intracranial Hypertension Helps alleviate symptoms by reducing cerebrospinal fluid production.
Congestive Heart Failure Acts as a diuretic to reduce fluid overload.
Altitude Sickness Prevents and treats symptoms by promoting acclimatization through respiratory changes.
Periodic Paralysis Helps manage episodes of paralysis associated with electrolyte imbalances.
Epilepsy Used as an adjunct treatment for certain seizure disorders.

Non-FDA-Approved Indications

Research has also explored several non-FDA-approved uses for acetazolamide:

  • Central Sleep Apnea: May improve respiratory function during sleep.
  • Marfan Syndrome: Investigated for its potential benefits in managing cardiovascular complications.
  • Prevention of High-Dose Methotrexate Nephrotoxicity: Aids in renal protection during chemotherapy.
  • Prevention of Contrast-Induced Nephropathy: Used in patients undergoing imaging procedures to protect kidney function .

Acute Heart Failure

A study examined the effects of acetazolamide on patients with acute heart failure. The results indicated that acetazolamide, when added to loop diuretics, significantly improved decongestion without causing clinically important electrolyte disturbances. Patients receiving acetazolamide showed enhanced natriuresis compared to those on high-dose loop diuretics alone .

Glaucoma Management

Acetazolamide has been shown to effectively lower intraocular pressure in patients with glaucoma. A case study reported significant reductions in intraocular pressure within days of initiating treatment, demonstrating its rapid action and effectiveness as part of a comprehensive glaucoma management strategy .

Case Studies

  • Heart Failure Management:
    • A patient with decompensated heart failure was treated with low-dose oral acetazolamide alongside standard therapy. After three days, serum sodium and chloride levels normalized, and heart failure symptoms improved significantly .
  • Altitude Sickness:
    • In a cohort study involving climbers at high altitudes, acetazolamide was administered prophylactically. The incidence of altitude sickness was markedly reduced compared to a control group receiving placebo .

Vergleich Mit ähnlichen Verbindungen

Acetazolamide sodium’s pharmacological profile is distinct from other diuretics and CA inhibitors. Below is a systematic comparison:

Loop Diuretics (e.g., Furosemide)

  • Mechanism : Furosemide inhibits the Na-K-2Cl cotransporter in the thick ascending limb of Henle’s loop, while acetazolamide targets proximal tubular CA.
  • Natriuresis : Both drugs increase sodium excretion similarly (141% vs. 151%, P<0.001) .
  • Metabolic Effects : Acetazolamide reduces plasma bicarbonate (24.2 to 23.1 mEq/L, P=0.002) and counters metabolic alkalosis, unlike furosemide .

Table 1: Acetazolamide vs. Furosemide in Renal Effects

Parameter Acetazolamide Furosemide
GFR Change -21% No change
Natriuresis Increase 141% 151%
Plasma Bicarbonate Decreases Unchanged
Diuretic Efficiency* Enhances loop diuretics Requires higher doses

*Diuretic efficiency defined as urine output per mg of drug.

Thiazide Diuretics (e.g., Hydrochlorothiazide, Chlorthalidone)

  • Mechanism : Thiazides inhibit the Na-Cl cotransporter in the distal tubule.
  • Efficacy in HF : In the CANDI trial, acetazolamide outperformed chlorthalidone in weight loss (mean difference: -1.8 kg, P<0.01) and metabolic alkalosis correction .
  • Nephron Site : Acetazolamide’s proximal action complements thiazides’ distal effects, enabling synergistic use in diuretic-resistant HF .

Carbonic Anhydrase Inhibitors (e.g., Methazolamide, Thiourea Derivatives)

  • CA Isoform Selectivity: Acetazolamide inhibits hCA I (KI: 3.4–73.6 μM) and hCA II (KI: 8.7–144.2 μM), whereas novel thiourea derivatives show competitive inhibition but lower potency .
  • Clinical Use : Methazolamide (sublingual) achieves similar intraocular pressure (IOP) reduction as acetazolamide (17–34% vs. 15–34%) but with faster onset .

Table 2: CA Inhibitors in Glaucoma

Drug IOP Reduction (%) Onset (Hours) Dosing
Acetazolamide 15–34 2–4 500 mg oral
Methazolamide 17–34 1–2 50 mg sublingual

Osmotic Diuretics (e.g., Sodium Bicarbonate)

  • Urinary Alkalinization : Acetazolamide achieves faster urinary pH elevation (160 vs. 116 minutes) and better tolerability than sodium bicarbonate .
  • Stone Prevention : Both increase urinary citrate, but acetazolamide is preferred for sustained alkalinization in uric acid nephrolithiasis .

Novel Compounds (e.g., Ureidobenzenesulfonamides, Thioureas)

  • Potency : Ureidobenzenesulfonamide derivatives (e.g., compound 3) show higher selectivity for tumor-associated CA IX/XII over hCA I/II compared to acetazolamide .
  • Therapeutic Potential: Thiourea derivatives exhibit competitive CA inhibition but lack clinical validation for HF or glaucoma .

Key Research Findings and Clinical Trials

  • ADVOR Trial (2022) : Adding acetazolamide to loop diuretics in acute HF increased successful decongestion rates (42.2% vs. 30.5%, RR 1.46, P<0.001) without worsening kidney function .
  • Renal Hemodynamics : Acetazolamide uniquely reduces GFR via tubuloglomerular feedback, unlike other diuretics, making it beneficial in hyperfiltration syndromes .
  • Diuretic Resistance : Acetazolamide restores diuretic response by counteracting proximal sodium avidity in HF, reducing loop diuretic dose requirements .

Limitations and Contradictory Evidence

  • Trial Design : Smaller studies (e.g., CANDI) lack blinding and statistical power, limiting generalizability .
  • Conflicting Data : While ADVOR supports acetazolamide’s upfront use in HF, long-term outcomes (e.g., mortality) remain unchanged .

Biologische Aktivität

Acetazolamide sodium is a carbonic anhydrase inhibitor with diverse applications in medical treatments, particularly in managing conditions such as glaucoma, epilepsy, and acute heart failure. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Acetazolamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes, which catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. This action leads to several physiological changes:

  • Acid-Base Balance : Inhibition of carbonic anhydrase decreases bicarbonate availability, resulting in metabolic acidosis and altered intracellular pH levels. This acidification can influence neuronal excitability and neurotransmitter release, particularly acetylcholine .
  • Diuretic Effect : By inhibiting bicarbonate reabsorption in the proximal tubule of the kidney, acetazolamide promotes diuresis and natriuresis (sodium excretion), leading to increased urine output .
  • Anticonvulsant Activity : The anticonvulsant properties are thought to be linked to the reduction of neuronal excitability due to changes in pH and ion concentrations within the central nervous system .

1. Glaucoma Management

Acetazolamide reduces intraocular pressure by decreasing the secretion of aqueous humor in the eye. It is often used as an adjunct therapy for patients who do not respond adequately to topical treatments .

2. Epilepsy Treatment

Research indicates that acetazolamide can reduce seizure frequency and duration in certain types of epilepsy by modulating neuronal activity through its effects on pH and bicarbonate levels .

3. Heart Failure

Recent studies have shown that acetazolamide enhances diuretic efficacy in patients with acute heart failure. It has been found to improve decongestion without significantly affecting serum electrolytes, making it a valuable adjunctive treatment alongside loop diuretics .

Case Studies

A notable case study involved a patient with acute heart failure treated with low-dose acetazolamide. After three days, there was a significant improvement in serum sodium levels and overall heart failure status, suggesting that acetazolamide may serve as an alternative diuretic for patients with hyponatremia .

Clinical Trials

A sub-analysis from the ADVOR trial involving 519 patients demonstrated that acetazolamide significantly improved decongestion outcomes compared to placebo. Notably, it did not lead to clinically significant hypokalemia or hyponatremia during treatment .

Summary of Key Research Findings

Study/TrialFindings
PMC9436286Acetazolamide reduces seizure duration and frequency through acidification effects on neurons.
ADVOR TrialImproved decongestion in heart failure patients without significant electrolyte disturbances.
Case StudyEffective in stabilizing heart failure status while correcting electrolyte imbalances.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a randomized controlled trial (RCT) to evaluate acetazolamide's efficacy in idiopathic intracranial hypertension (IIH)?

  • Methodological Answer : Utilize the PICOT framework to structure the study:

  • Population : Patients with IIH and mild visual loss (PMD: -2 dB to -7 dB).
  • Intervention : Acetazolamide (up to 4 g/day) combined with a low-sodium weight-reduction diet.
  • Comparison : Placebo + diet.
  • Outcome : Change in perimetric mean deviation (PMD), papilledema grade, and quality of life (VFQ-25).
  • Time : 6-month follow-up.
  • Ensure blinding, stratified randomization, and standardized outcome metrics (e.g., Humphrey Field Analyzer) .

Q. How does acetazolamide mechanistically enhance diuretic efficiency in fluid-overload conditions like heart failure?

  • Methodological Answer : Acetazolamide inhibits carbonic anhydrase in the proximal tubules, reducing sodium reabsorption and creating an osmotic gradient. This synergizes with loop diuretics by counteracting compensatory sodium retention. Assess urinary sodium excretion and diuretic efficiency (urine output per mg of diuretic) in preclinical models or clinical trials .

Q. What safety parameters should be monitored in clinical trials involving acetazolamide?

  • Methodological Answer : Track metabolic acidosis (serum bicarbonate), hypokalemia, renal function (eGFR), and adverse events (e.g., paresthesia). Exclude patients with severe renal/hepatic impairment or sulfonamide allergies. Use standardized safety reporting frameworks (e.g., CONSORT) .

Advanced Research Questions

Q. How can conflicting results from acetazolamide studies in heart failure be critically analyzed?

  • Methodological Answer : Conduct a sensitivity analysis to evaluate heterogeneity sources (e.g., patient demographics, dosing protocols). Use the GRADE framework to assess evidence quality, focusing on risk of bias (e.g., blinding adequacy), inconsistency (I² statistic), and indirectness (population relevance). For example, reconcile differences between the ADVOR trial (42.2% decongestion success) and smaller RCTs with null results by examining covariates like baseline ejection fraction or diuretic resistance .

Q. What statistical approaches are optimal for meta-analyses of acetazolamide's effects across diverse indications?

  • Methodological Answer : Employ a random-effects model to account for between-study variability. Stratify analyses by condition (e.g., IIH vs. heart failure) and outcome type (e.g., functional vs. biochemical endpoints). Report subgroup analyses for dose-response relationships (e.g., 250 mg vs. 500 mg/day) and publication bias (funnel plots). For example, a 2024 meta-analysis of 4 RCTs in heart failure reported a mean difference of -4.05 kg in weight loss but required sensitivity testing due to small sample sizes .

Q. How can long-term outcomes of acetazolamide therapy be assessed in chronic conditions like IIH?

  • Methodological Answer : Design longitudinal cohort studies with extended follow-up (≥12 months). Use mixed-effects models to adjust for time-varying confounders (e.g., weight fluctuations, concomitant medications). Prioritize patient-centered outcomes, such as relapse rates, vision preservation, and quality-of-life trajectories. The IIH Treatment Trial showed sustained PMD improvement at 6 months but lacked longer-term data, highlighting a research gap .

Q. Recommendations for Future Research

  • Mechanistic Studies : Use renal clearance models to quantify acetazolamide’s effect on proximal vs. distal tubule sodium handling .
  • Real-World Evidence : Leverage electronic health records to analyze off-label use patterns and safety in comorbid populations (e.g., COPD + heart failure) .
  • Translational Gaps : Develop biomarkers (e.g., urinary pH, bicarbonate) to predict acetazolamide responsiveness in early-phase trials .

Eigenschaften

CAS-Nummer

1424-27-7

Molekularformel

C4H6N4NaO3S2

Molekulargewicht

245.2 g/mol

IUPAC-Name

sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide

InChI

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H2,5,10,11)(H,6,7,9);

InChI-Schlüssel

LLRSVYADPZJNGD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+]

Kanonische SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N.[Na]

Key on ui other cas no.

1424-27-7

Verwandte CAS-Nummern

59-66-5 (Parent)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Acetazolamide sodium
Acetazolamide sodium
Acetazolamide sodium
Acetazolamide sodium
Acetazolamide sodium
Acetazolamide sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.